1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole
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Overview
Description
1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with benzyl, methyl, and nitro groups. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions at the benzylic position , which could potentially influence their interaction with their targets.
Biochemical Pathways
Benzylic compounds are known to react via sn1 or sn2 pathways, depending on the nature of the halide .
Action Environment
Similar compounds have been noted for their thermal stability , suggesting that this compound may also exhibit stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of benzylhydrazine with 3,5-dimethyl-4-nitro-1,3-dicarbonyl compound under acidic conditions can yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cycloaddition: Alkenes or alkynes, often under thermal or photochemical conditions.
Major Products:
Reduction: 1-Benzyl-3,5-dimethyl-4-amino-1H-pyrazole.
Substitution: Various benzyl-substituted pyrazoles.
Cycloaddition: Polycyclic pyrazole derivatives.
Scientific Research Applications
1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Benzyl-3,5-dimethyl-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-Benzyl-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, affecting its reactivity and biological activity.
3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the benzyl group, influencing its solubility and interaction with biological targets.
Uniqueness: 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the nitro group provides a site for reduction and further functionalization .
Properties
IUPAC Name |
1-benzyl-3,5-dimethyl-4-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-12(15(16)17)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFMBDPEXBOSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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